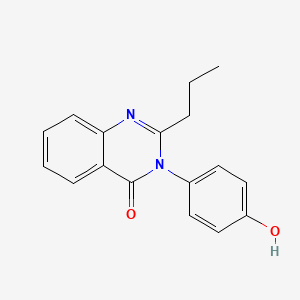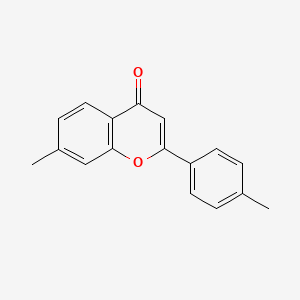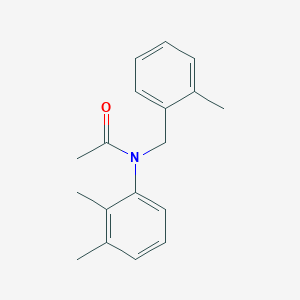
5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide (EFTH) is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. EFTH is a member of the hydrazide family and has a molecular formula of C12H12N2O2S.
作用机制
The exact mechanism of action of 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide is still not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties by scavenging free radicals.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces cell cycle arrest and apoptosis. This compound also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties by scavenging free radicals. In vivo studies have shown that this compound has antitumor effects in animal models.
实验室实验的优点和局限性
5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. This compound also has a long shelf life and is stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous environments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in medicine and other fields.
未来方向
There are several future directions for 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide research. One potential direction is to study the effects of this compound on different types of cancer cells and animal models. Another potential direction is to explore the potential applications of this compound in agriculture and environmental science. Additionally, future research could focus on improving the water solubility of this compound and developing new synthesis methods to improve its purity and yield.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. This compound has been shown to have antitumor, anti-inflammatory, and antioxidant properties. While this compound has some limitations for lab experiments, it is a promising compound that warrants further research. Future research could focus on exploring the potential applications of this compound in different fields and improving its properties for lab experiments.
合成方法
The synthesis of 5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide involves the reaction of 5-ethyl-3-thiophenecarbohydrazide with furfural in the presence of acetic acid. The reaction produces this compound as a yellow solid with a melting point of 168-170°C.
科学研究应用
5-ethyl-N'-(2-furylmethylene)-3-thiophenecarbohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have antitumor, anti-inflammatory, and antioxidant properties. In agriculture, this compound has been studied for its potential as a plant growth regulator and as a pesticide. In environmental science, this compound has been studied for its potential as a water treatment agent.
属性
IUPAC Name |
5-ethyl-N-[(E)-furan-2-ylmethylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-11-6-9(8-17-11)12(15)14-13-7-10-4-3-5-16-10/h3-8H,2H2,1H3,(H,14,15)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCQBOQVQUQAEQ-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NN=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CS1)C(=O)N/N=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)





![2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)
![4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884402.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)
![2,4-dichloro-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5884420.png)

![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B5884436.png)
![2-(4-isopropoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5884437.png)
